molecular formula C6H13N B13342431 (1S,2R)-2-Isopropylcyclopropan-1-amine

(1S,2R)-2-Isopropylcyclopropan-1-amine

Cat. No.: B13342431
M. Wt: 99.17 g/mol
InChI Key: PAKOTDFUHRYXRU-RITPCOANSA-N
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Description

(1S,2R)-2-Isopropylcyclopropan-1-amine is a chiral amine with a cyclopropane ring substituted with an isopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Isopropylcyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve the large-scale cyclopropanation of suitable alkenes followed by purification steps to isolate the desired enantiomer. The use of chiral catalysts or chiral resolution techniques can enhance the enantioselectivity of the process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Isopropylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides or isocyanates for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(1S,2R)-2-Isopropylcyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Isopropylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S)-2-Isopropylcyclopropan-1-amine
  • (1R,2R)-2-Isopropylcyclopropan-1-amine
  • (1R,2S)-2-Isopropylcyclopropan-1-amine

Uniqueness

(1S,2R)-2-Isopropylcyclopropan-1-amine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high enantioselectivity .

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(1S,2R)-2-propan-2-ylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-4(2)5-3-6(5)7/h4-6H,3,7H2,1-2H3/t5-,6+/m1/s1

InChI Key

PAKOTDFUHRYXRU-RITPCOANSA-N

Isomeric SMILES

CC(C)[C@H]1C[C@@H]1N

Canonical SMILES

CC(C)C1CC1N

Origin of Product

United States

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